molecular formula C17H16O2 B15449380 Ethyl 9-methyl-9H-fluorene-9-carboxylate CAS No. 62731-52-6

Ethyl 9-methyl-9H-fluorene-9-carboxylate

Cat. No.: B15449380
CAS No.: 62731-52-6
M. Wt: 252.31 g/mol
InChI Key: SFHMSXJOPNWWGI-UHFFFAOYSA-N
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Description

Ethyl 9-methyl-9H-fluorene-9-carboxylate is a fluorene derivative featuring two substituents at the bridgehead (9-position): a methyl group and an ethyl carboxylate ester. Its molecular formula is inferred as C₁₇H₁₆O₂, with a molecular weight of 252.3 g/mol. Fluorene derivatives are widely studied for their roles in organic electronics, pharmaceuticals, and as synthetic intermediates due to their planar aromatic structure and tunable substituents .

Properties

IUPAC Name

ethyl 9-methylfluorene-9-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O2/c1-3-19-16(18)17(2)14-10-6-4-8-12(14)13-9-5-7-11-15(13)17/h4-11H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFHMSXJOPNWWGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(C2=CC=CC=C2C3=CC=CC=C31)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10491066
Record name Ethyl 9-methyl-9H-fluorene-9-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10491066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62731-52-6
Record name Ethyl 9-methyl-9H-fluorene-9-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10491066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comparison with Similar Compounds

Structural Analogs

The table below compares Ethyl 9-methyl-9H-fluorene-9-carboxylate with key structural analogs:

Compound Name CAS Number Molecular Formula Molecular Weight Substituents (Position 9) Physical Properties Applications/Notes References
This compound Not provided C₁₇H₁₆O₂ 252.3 Methyl, Ethyl carboxylate Likely solid; solubility in organic solvents inferred Potential use in organic synthesis
Methyl 9-hydroxy-9H-fluorene-9-carboxylate 1216-44-0 C₁₅H₁₂O₃ 240.3 Hydroxy, Methyl carboxylate Triclinic crystal (P1̄ space group); soluble in DMSO, DCM Studied for crystallographic properties
Ethyl 9H-fluorene-9-carboxylate 26878-12-6 C₁₆H₁₄O₂ 238.28 Ethyl carboxylate Soluble in benzene, DCM; regulated under EINECS Industrial applications; safety data available
9-Chloromethyl-9-[(9H-fluoren-9-yl)methyl]-9H-fluorene Not provided C₂₇H₂₁Cl 381.9 Chloromethyl, Fluorenylmethyl Not specified Organic electronics (e.g., OLEDs, phototransistors)
9H-Fluorene-2-carboxylic acid, 9-methyl Not provided C₁₆H₁₂O₂ 242.27 Methyl; Carboxylic acid (position 2) Computed properties (e.g., hydrogen bond donors: 1) Material science research

Key Differences and Implications

Substituent Effects: this compound has bulkier substituents (methyl and ethyl ester) compared to Methyl 9-hydroxy-9H-fluorene-9-carboxylate (hydroxy and methyl ester). This steric hindrance may reduce solubility in polar solvents but enhance thermal stability .

Crystallographic Behavior :

  • Methyl 9-hydroxy-9H-fluorene-9-carboxylate forms a triclinic crystal system with two independent molecules in the asymmetric unit. The hydroxy and methoxycarbonyl groups lie on opposite sides of the fluorene plane, influencing packing efficiency . Ethyl 9-methyl’s substituents may adopt similar orientations, but experimental data is needed.

Applications :

  • 9-Chloromethyl-9-[(9H-fluoren-9-yl)methyl]-9H-fluorene is used in organic electronics due to its extended π-conjugation from two fluorene units . Ethyl 9-methyl’s simpler structure may limit such applications but could serve as a precursor in polymer synthesis.
  • Ethyl 9H-fluorene-9-carboxylate (without the methyl group) is regulated under EINECS, suggesting similar safety protocols for Ethyl 9-methyl, including proper ventilation and protective equipment during handling .

Q & A

Q. What are the standard synthetic routes for Ethyl 9-methyl-9H-fluorene-9-carboxylate?

The compound is typically synthesized via esterification of the corresponding carboxylic acid derivative. A common method involves reacting 9-methylfluorene-9-carbonyl chloride (synthesized using thionyl chloride or oxalyl chloride) with ethanol under anhydrous conditions. The reaction proceeds via nucleophilic acyl substitution, requiring inert atmospheres (e.g., nitrogen) and dry solvents like THF. Purification is achieved through column chromatography using hexane/dichloromethane gradients to isolate the ester product .

Q. How is the purity of this compound assessed in laboratory settings?

Purity is validated using gas chromatography (GC) with ≥99.0% purity thresholds . Complementary techniques include nuclear magnetic resonance (NMR) to confirm structural integrity and high-performance liquid chromatography (HPLC) for detecting polar impurities. Melting point analysis and mass spectrometry (e.g., EI-MS) further corroborate molecular weight and stability .

Q. What safety precautions are necessary when handling this compound?

While specific safety data for this compound is limited, analogous fluorene derivatives require:

  • Ventilation : Use fume hoods to avoid inhalation .
  • PPE : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Storage : In airtight containers under inert gas (e.g., argon) at 2–8°C to prevent hydrolysis .

Q. What are the primary research applications of this compound in organic chemistry?

The ester serves as:

  • A building block in peptide synthesis, particularly for introducing fluorene-based motifs .
  • A precursor for photoactive materials in optoelectronics due to the fluorene ring’s conjugated system .
  • A model compound for studying steric effects in nucleophilic substitution reactions .

Advanced Research Questions

Q. How can researchers optimize the yield of this compound under varying reaction conditions?

Optimization strategies include:

  • Catalyst screening : Lewis acids (e.g., ZnCl₂) to enhance acyl chloride formation .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) to stabilize intermediates .
  • Temperature control : Slow warming from −78°C to room temperature to minimize side reactions .
  • Stoichiometric tuning : Excess ethanol (1.5–2.0 eq.) to drive esterification to completion .

Q. What analytical strategies resolve conflicting crystallographic and spectroscopic data in structural elucidation?

Contradictions between X-ray diffraction (e.g., SHELX-refined structures) and NMR/IR data are addressed by:

  • Validating hydrogen bonding patterns via Hirshfeld surface analysis .
  • Cross-referencing computed molecular properties (e.g., dipole moments) with experimental data .
  • Using dynamic NMR to assess conformational flexibility in solution .

Q. How does the electronic environment of the fluorene ring influence reactivity in nucleophilic substitutions?

The electron-rich fluorene backbone stabilizes carbocation intermediates at the 9-position, facilitating nucleophilic attack. Substituent effects are studied via:

  • Hammett plots to correlate substituent σ-values with reaction rates.
  • DFT calculations mapping electron density distribution .
  • Competitive reaction studies with varying nucleophiles (e.g., amines vs. alkoxides) .

Q. What methodological approaches are employed to study the compound’s stability under storage conditions?

Stability is assessed through:

  • Accelerated degradation studies : Exposure to heat (40–60°C), humidity (75% RH), and light to identify degradation pathways .
  • Periodic analytical profiling : GC-MS and HPLC at 0, 3, 6, and 12 months to track impurity formation .
  • Compatibility testing with common lab materials (e.g., glass vs. polymer containers) .

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